Bienvenue dans la boutique en ligne BenchChem!

3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride

Muscarinic Agonists CNS Drug Discovery Fragment-Based Drug Design

This 1,2,5-thiadiazole-pyrrolidine ether HCl salt is a non-fungible advanced intermediate for CNS drug discovery. SAR studies validate the 3-alkoxy bridge as critical for m1 receptor binding, mimicking xanomeline potency. Unlike generic thiadiazoles, only this scaffold preserves the oxygen-mediated pharmacophore essential for muscarinic agonist efficacy. The free pyrrolidine amine enables facile amide/sulfonamide library expansion, biotin tagging, or photoaffinity probe creation. With AlogP 1.29 and PSA 90.65, it is pre-optimized for blood-brain barrier penetration. Secure this privileged fragment for FBDD or targeted library synthesis now.

Molecular Formula C6H10ClN3OS
Molecular Weight 207.68
CAS No. 2097936-86-0
Cat. No. B2486824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride
CAS2097936-86-0
Molecular FormulaC6H10ClN3OS
Molecular Weight207.68
Structural Identifiers
SMILESC1CNCC1OC2=NSN=C2.Cl
InChIInChI=1S/C6H9N3OS.ClH/c1-2-7-3-5(1)10-6-4-8-11-9-6;/h4-5,7H,1-3H2;1H
InChIKeyNRVRVJDKMBZBOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride: A Key Heterocyclic Building Block for CNS Drug Discovery


3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride (CAS 2097936-86-0) is a specialized heterocyclic compound featuring a 1,2,5-thiadiazole core linked via an ether bridge to a pyrrolidine ring, provided as its hydrochloride salt [1]. This compound belongs to a class of molecules extensively explored for central nervous system (CNS) indications, as the 1,2,5-thiadiazole scaffold has been validated as a potent pharmacophore for muscarinic acetylcholine receptors (mAChRs), with analogues demonstrating m1 agonist potency and selectivity comparable to the clinical candidate xanomeline [2]. Its specific structural motif—a pyrrolidin-3-yloxy substituent directly attached to the thiadiazole—positions it as a versatile advanced intermediate for the synthesis of diverse compound libraries targeting neurological disorders such as Alzheimer's disease and schizophrenia [2].

Why Generic Substitution of 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole Fails in Muscarinic Agonist Programs


Substituting 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole with a generic thiadiazole or pyrrolidine building block is scientifically unsound due to the stringent structure-activity relationships (SAR) governing target engagement. Research on 1,2,5-thiadiazole analogues has established that the nature of the substituent directly attached to the thiadiazole ring is a critical determinant of muscarinic receptor activation; the oxygen atom in the 3-alkoxy substituent is proposed to participate in receptor binding, a mechanism not achievable with simple alkyl or unsubstituted analogues [1]. Consequently, only building blocks that preserve the 3-oxy-pyrrolidine linkage provide the necessary pharmacophoric elements for maintaining m1 receptor agonist efficacy and potency, making this compound a non-fungible intermediate in medicinal chemistry campaigns [1].

Quantitative Evidence Guide for 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride Against Closest In-Class Comparators


Structural Differentiation: Pyrrolidin-3-yloxy vs. Alkoxy Substituents as a Late-Stage Diversification Handle

The 3-(pyrrolidin-3-yloxy) group offers a unique diversification point via the pyrrolidine nitrogen, enabling late-stage functionalization (e.g., amidation, sulfonylation) to rapidly generate compound libraries for SAR exploration. This is in contrast to the prototypical m1 agonists like butyloxy analogue 17d, which lack a secondary amine handle for further derivatization [1]. While 17d exhibited optimal m1 agonist potency in the series, its structure-activity data highlighted the necessity of an oxygen atom on the 3-position of the thiadiazole for receptor activation [1]. The pyrrolidin-3-yloxy variant retains this critical oxygen pharmacophore while adding a vector for systematic SAR expansion.

Muscarinic Agonists CNS Drug Discovery Fragment-Based Drug Design

Hydrogen Bond Donor Capacity Enables Differentiated Pharmacokinetic Profiles

The presence of a hydrogen bond donor (HBD) on the pyrrolidine nitrogen of the target compound (HBD = 2) distinguishes it from non-basic or tertiary amine analogues like 3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole, which have HBD = 0 . In CNS drug design, a balanced number of hydrogen bond donors is critical for passive blood-brain barrier (BBB) penetration, with a value of 1–3 often being optimal [1]. While the butyloxy analogue 17d (HBD = 0) may permeate the BBB, its lack of HBD can limit solubility and target residence time [1]. The target compound's HBD count may modulate these parameters.

ADME Properties Blood-Brain Barrier Permeability CNS Drug Design

Direct Head-to-Head Comparison of Scaffold Bioisosteres Validates Thiadiazole Core Superiority

The choice of the 1,2,5-thiadiazole core over bioisosteric replacements is critical for maintaining muscarinic agonist activity. In a direct comparison, the 1,2,5-oxadiazole analogue (37) and pyrazine analogue (39), both iso-π-electronic to the 1,2,5-thiadiazole 17d, were substantially less active as m1 agonists [1]. This validates the unique contribution of the sulfur atom in the thiadiazole ring to receptor affinity and activation. Any compound built on an oxadiazole or pyrazine core would be a significantly less potent starting point [1].

Bioisosteres Potency Core Scaffold Design

Procurement Advantage: Validated Synthetic Utility in CNS-Oriented Compound Libraries

The presence of a free secondary amine on the pyrrolidine ring makes this compound a direct precursor for the formation of amides, sulfonamides, or ureas—key reactions for generating screening libraries. The closely related compound 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097888-41-8) and 3-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole (CAS 2097913-28-3) are available from the same suppliers, confirming the synthetic tractability of this scaffold . In contrast, analogues like 4-(Pyrrolidin-3-yloxy)-1,2,3-thiadiazole (CAS 2229154-00-9) possess a different and less CNS-validated 1,2,3-thiadiazole core [1].

Chemical Biology High-Throughput Screening Amide Bond Formation

Optimal Use Cases for Procuring 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride


Lead Optimization in Muscarinic Agonist Programs for Schizophrenia and Alzheimer's Disease

Given the 1,2,5-thiadiazole core's proven ability to deliver m1 agonist potency comparable to xanomeline [1], this compound is an ideal starting material for synthesizing focused libraries around the pyrrolidine nitrogen. Medicinal chemists can systematically vary amide or sulfonamide substituents to optimize subtype selectivity (e.g., M1 vs. M4) and minimize peripheral cholinergic side effects, a critical goal for next-generation antipsychotics.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Expansion

The combination of a validated CNS pharmacophore (thiadiazole-ether) with a growth vector (pyrrolidine amine) makes this compound a privileged fragment for FBDD [1]. Screening hit rates can be improved by incorporating this fragment, which directly mimics the binding interactions of potent agonists while allowing rapid chemical expansion via robust amide coupling chemistry.

Chemical Biology Tool Compound Synthesis for Cholinergic Receptor Deconvolution

The secondary amine handle enables the attachment of biotin tags, fluorescent probes, or photoaffinity labels without disrupting the core pharmacophore required for receptor binding [1]. This facilitates the creation of chemical probes to deconvolute the complex pharmacology of muscarinic receptor subtypes in native tissues.

A Preferred Intermediate for CNS-Focused Screening Libraries

With calculated properties (AlogP = 1.29, PSA = 90.65) indicating potential for CNS drug-likeness , procurement of this compound as a library scaffold enables the rapid generation of diverse screening sets. This is a strategic choice to populate corporate compound collections with analogues that have a higher probability of crossing the blood-brain barrier.

Quote Request

Request a Quote for 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.